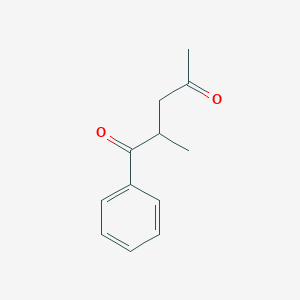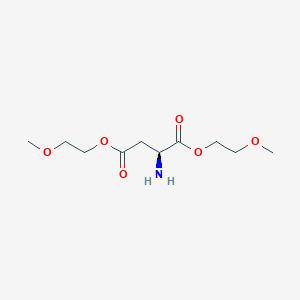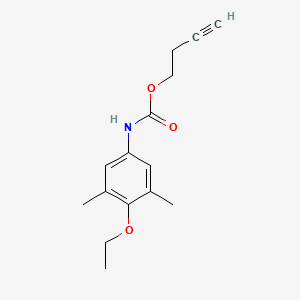
2-Methyl-1-phenylpentane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenylpentane-1,4-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpentane-1,4-dione can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylpentane with a suitable oxidizing agent to introduce the ketone groups. Another method includes the condensation of acetophenone with a suitable aldehyde under basic conditions, followed by oxidation to form the diketone.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-phenylpentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Methyl-1-phenylpentane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenylpentane-1,4-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl ring can participate in π-π interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or disrupt cellular processes.
Comparaison Avec Des Composés Similaires
4-Methyl-1-phenylpentane-1,3-dione: Similar in structure but with different positioning of the ketone groups.
2-Methyl-1-phenylpentane: Lacks the diketone functionality, leading to different chemical properties.
1-Phenyl-2-methyl-1,4-pentanedione: Another diketone with a slightly different structure.
Uniqueness: 2-Methyl-1-phenylpentane-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its diketone structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
83188-09-4 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-methyl-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
Clé InChI |
WQOJMLCFNZUDES-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)






![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

